6-bromo-5-methyl-1H-indazol-3-amine
Description
6-Bromo-5-methyl-1H-indazol-3-amine is a substituted indazole derivative featuring a bromine atom at position 6 and a methyl group at position 5 of the indazole core. Indazoles are heterocyclic aromatic compounds with a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-5-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
NWOGYYRNTHXWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: 6-Bromo-5-methyl-1H-indazol-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and interactions. Medicine: It has been investigated for its antitumor properties, with some derivatives showing promising activity against cancer cells. Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 6-bromo-5-methyl-1H-indazol-3-amine exerts its effects depends on its specific application. For instance, in antitumor activity, the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Bromine Position
- 6-Bromo vs. 5-Bromo : Bromine at position 6 (as in 6-bromo-1-methyl-1H-indazol-3-amine) may enhance steric effects in binding interactions compared to 5-bromo analogs. For example, 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) lacks a methyl group, reducing lipophilicity (XLogP3 = 1.5 vs. 1.9 for 6-bromo-1-methyl) .
Methyl Group Position
- 5-Methyl vs. 1-Methyl : A methyl group at position 5 (as in the target compound) could increase steric hindrance compared to 1-methyl derivatives. For instance, 6-bromo-1-methyl-1H-indazol-3-amine (XLogP3 = 1.9) is less lipophilic than its 5-methyl counterpart (estimated XLogP3 ~2.0) due to positional effects on molecular polarity .
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